molecular formula C9H14O3 B13490488 2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B13490488
M. Wt: 170.21 g/mol
InChI Key: UMMIALAKANNAFM-UHFFFAOYSA-N
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Description

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid, mixture of diastereomers, is a compound that features a cyclopropane ring attached to a carboxylic acid group and a 5-methyloxolan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate olefin precursor followed by functional group transformations to introduce the carboxylic acid and 5-methyloxolan-2-yl groups. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high efficiency and cost-effectiveness. The purification of the product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties or as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals, materials, or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-methyloxolane: A related compound with similar structural features but different functional groups.

    Cyclopropane carboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the 5-methyloxolan-2-yl substituent.

Uniqueness

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the 5-methyloxolan-2-yl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-5-2-3-8(12-5)6-4-7(6)9(10)11/h5-8H,2-4H2,1H3,(H,10,11)

InChI Key

UMMIALAKANNAFM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)C2CC2C(=O)O

Origin of Product

United States

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